TP-064

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of TP-064 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:

Formation of the Piperidine Intermediate: This involves the reaction of 2-methylamino-ethylamine with 4-pyridinecarboxaldehyde to form the piperidine intermediate.

Coupling Reaction: The piperidine intermediate is then coupled with 3-phenoxybenzoyl chloride to form the final product, this compound.

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

TP-064 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können am Pyridinring auftreten, was zu reduzierten Formen von this compound führt.

Substitution: Substitutionsreaktionen können an der Phenoxygruppe stattfinden, was zur Bildung substituierter Derivate führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören oxidierte, reduzierte und substituierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Multiple Myeloma Treatment

TP-064 has shown promising results in inhibiting the proliferation of multiple myeloma cell lines. In vitro studies indicate that this compound treatment leads to G1 phase cell cycle arrest in sensitive cell lines, such as NCI-H929 and RPMI8226, while having minimal effects on other cancer types like acute myeloid leukemia and colon cancer .

Table 1: Effects of this compound on Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Cell Cycle Phase Arrested |

|---|---|---|

| NCI-H929 | <10 | G1 |

| RPMI8226 | <10 | G1 |

| KMS-27 | >100 | No significant effect |

| U266B1 | >100 | No significant effect |

These findings suggest that this compound can serve as a valuable tool for studying PRMT4's role in multiple myeloma and potentially developing targeted therapies.

Macrophage Response Inhibition

This compound has been investigated for its ability to modulate inflammatory responses, particularly in macrophages. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha when macrophages were stimulated with lipopolysaccharide (LPS) .

Table 2: Cytokine Production in Macrophages Treated with this compound

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| IL-1β | 150 | 30 |

| IL-6 | 200 | 40 |

| TNF-α | 180 | 25 |

This data indicates that this compound could be a potential therapeutic agent for treating NF-κB-related inflammatory diseases.

Endothelial Dysfunction

A study focusing on endothelial cell dysfunction due to subarachnoid hemorrhage revealed that this compound could attenuate inflammatory responses in vitro. The compound inhibited the activation of pro-inflammatory pathways, suggesting its utility in vascular-related inflammatory conditions .

Peritonitis Model

In vivo experiments using a thioglycollate-induced peritonitis model demonstrated that this compound treatment resulted in increased neutrophil accumulation in the peritoneum without causing tissue toxicity. This finding highlights this compound's potential application in managing acute inflammatory responses .

Wirkmechanismus

TP-064 exerts its effects by inhibiting the methyltransferase activity of PRMT4. It binds to the active site of PRMT4 and prevents the transfer of methyl groups to arginine residues on substrate proteins. This inhibition leads to a reduction in arginine dimethylation of PRMT4 substrates, such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) . The molecular targets and pathways involved include the regulation of gene expression and cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

TP-064 ist aufgrund seiner hohen Potenz und Selektivität für PRMT4 einzigartig. Es hat einen IC50-Wert von weniger als 10 nM für die Hemmung von PRMT4 und zeigt eine mehr als 100-fache Selektivität gegenüber anderen Histonmethyltransferasen und nicht-epigenetischen Zielstrukturen . Zu ähnlichen Verbindungen gehören:

TP-064N: Eine eng verwandte Verbindung, die als negative Kontrolle für this compound dient.

MS023: Ein weiterer PRMT4-Inhibitor mit ähnlicher Selektivität, aber unterschiedlicher chemischer Struktur.

Die hohe Selektivität und Potenz von this compound machen es zu einem wertvollen Werkzeug für die Untersuchung von PRMT4 und seiner Rolle in verschiedenen biologischen Prozessen.

Biologische Aktivität

TP-064 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). This compound has garnered attention due to its significant biological activity, particularly in the context of cancer therapy and inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound functions primarily by inhibiting the methyltransferase activity of PRMT4. The compound exhibits a half-maximal inhibitory concentration (IC50) of less than 10 nM against PRMT4, demonstrating high potency and selectivity over other members of the PRMT family. It selectively inhibits the methylation of specific substrates, such as:

| Substrate | IC50 (nM) |

|---|---|

| BAF155 | 340 ± 30 |

| MED12 | 43 ± 10 |

These values indicate that this compound can effectively target PRMT4 while having minimal effects on other proteins within the PRMT family, making it a valuable tool for studying PRMT4's biological functions .

Effects on Cancer Cell Lines

Research has shown that this compound inhibits the proliferation of multiple myeloma (MM) cell lines, leading to G1 phase cell cycle arrest. In a study involving 12 MM cell lines treated with this compound over six days, significant growth inhibition was observed in sensitive cell lines such as NCI-H929 and RPMI8226. Importantly, this compound did not affect acute myeloid leukemia or colon cancer cell lines, suggesting that its efficacy is context-dependent .

Case Study: Multiple Myeloma

In a detailed examination of this compound's effects on MM cells:

- Cell lines tested : NCI-H929, RPMI8226, MM.1R

- Treatment duration : 6 days

- Outcome : Dose-dependent growth inhibition was confirmed through viability assays based on ATP concentration.

The mechanism underlying this growth inhibition appears to be linked to PRMT4's role in regulating various cellular processes, including transcriptional activation and cell cycle progression .

Anti-inflammatory Properties

Beyond its anticancer applications, this compound has been investigated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12p40, and TNF-α following lipopolysaccharide (LPS) stimulation. In vivo experiments showed that mice treated with this compound exhibited decreased mRNA expression levels of these cytokines in response to LPS exposure .

Table: Cytokine Production in Response to this compound Treatment

| Cytokine | Control Levels | This compound Treated Levels |

|---|---|---|

| IL-1β | High | Significantly Reduced |

| IL-6 | High | Significantly Reduced |

| IL-12p40 | High | Significantly Reduced |

| TNF-α | High | Significantly Reduced |

This anti-inflammatory activity suggests that this compound may have therapeutic potential for treating NF-κB-driven inflammatory diseases .

Research Findings and Future Directions

The dual role of this compound as both an anticancer agent and an anti-inflammatory compound highlights its versatility as a therapeutic agent. Future research should focus on:

- Mechanistic studies : To elucidate how PRMT4 inhibition leads to G1 arrest and reduced inflammation.

- Clinical trials : To evaluate the efficacy and safety of this compound in human subjects with multiple myeloma or inflammatory conditions.

- Biomarker identification : To find reliable indicators for assessing the therapeutic response to PRMT4 inhibitors.

Eigenschaften

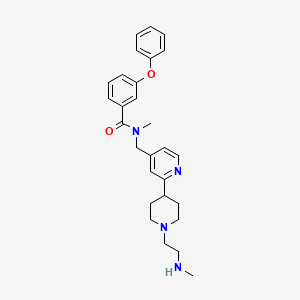

IUPAC Name |

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIITYLFSAXKIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.